7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Properties
IUPAC Name |
7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c11-9-14-10-13-5-3-8(16(10)15-9)7-2-1-4-12-6-7/h1-6H,(H2,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQNFSAOQQDTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=NC3=NC(=NN23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Similar compounds with a [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton have been reported to show remarkable anti-epileptic activities.
Mode of Action
The exact mode of action of This compound Compounds with similar structures have been reported to inhibit cdk2, a protein kinase that plays a crucial role in cell cycle regulation.
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been reported to inhibit cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) in the cardiovascular system.
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to display moderate antiproliferative activities against three cancer cells.
Biological Activity
7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered attention due to its potential therapeutic applications. This compound belongs to the triazolopyrimidine class, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H8N6
- Molecular Weight : 188.20 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that compounds in the triazolopyrimidine class can act as inhibitors of specific enzymes and receptors involved in disease pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have shown inhibitory effects on enzymes such as RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication.
- Receptor Modulation : This compound may also function as a modulator for certain receptors involved in inflammatory responses and other biological processes.
Biological Activities
Various studies have highlighted the significant biological activities associated with this compound and related compounds:
Antiviral Activity
Research has demonstrated that derivatives of the triazolopyrimidine scaffold exhibit antiviral properties against several viruses. For instance:
- HIV and Influenza : Studies have shown that certain derivatives can inhibit HIV replication and have anti-influenza activity by disrupting key protein interactions involved in viral replication .
Anticancer Properties
Several triazolopyrimidine compounds have been investigated for their anticancer potential:
- Mechanism : They may induce apoptosis in cancer cells through various pathways including inhibition of cell proliferation and modulation of signaling pathways related to cell survival .
Study 1: Inhibition of HIV Replication
A study focused on the antiviral properties of triazolopyrimidine derivatives found that specific modifications to the core structure significantly enhanced their potency against HIV. The most effective compounds exhibited IC50 values in the low micromolar range .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.41 | RNase H |
| Compound B | 17.7 | RNase H |
Study 2: Antiviral Activity Against Influenza
Another research effort explored the efficacy of triazolopyrimidine derivatives against influenza virus. The findings indicated that certain compounds effectively inhibited viral replication by disrupting protein-protein interactions essential for viral assembly .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound C | 10.0 | RdRp Inhibition |
| Compound D | 5.0 | PA-PB1 Interaction Disruption |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. For instance:
- A study synthesized various derivatives and assessed their activity against liver cancer (HepG2) and breast cancer (MCF7) cell lines. Some derivatives demonstrated IC50 values ranging from 17.69 to 25.4 μM for HepG2 and from 17.69 to 27.09 μM for MCF7 cells .
- The incorporation of the triazole ring enhances the interaction with biological targets involved in cancer progression.
Antiviral Properties
The compound has shown potential as an antiviral agent:
- In a study targeting SARS-CoV-2, derivatives of the triazolo[1,5-a]pyrimidine scaffold were identified as potent inhibitors of the main protease (Mpro) of the virus. The lead compounds exhibited high binding affinity and stability in molecular dynamics simulations .
- These findings suggest that modifications to the triazolo[1,5-a]pyrimidine structure can yield effective antiviral agents.
Drug Design and Development
The versatility of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has made it a valuable component in drug design:
- It serves as a bioisostere for purines and can mimic carboxylic acid functional groups in drug molecules .
- The scaffold's metal-chelating properties have been exploited to develop treatments for various diseases, including parasitic infections.
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyridinyl-Substituted Analogues
Key Observations :
- The 3-pyridinyl group in the target compound may confer distinct electronic effects compared to 2-pyridinyl analogues (e.g., compound 52), influencing solubility and target affinity.
- Chlorophenyl derivatives (e.g., compound 94) exhibit potent antiplasmodial activity, suggesting halogenated aryl groups enhance parasitic target engagement .
Aryl- and Alkyl-Substituted Derivatives
Key Observations :
- Phenyl and methoxyphenyl substituents at position 7 improve tubulin binding, likely due to hydrophobic interactions .
- The methyl group in compound 4 reduces steric hindrance, enhancing BRD4 inhibition compared to bulkier substituents .
Fluorinated Derivatives
Key Observations :
- Fluorinated groups (e.g., -CF₃ ) increase lipophilicity and resistance to oxidative metabolism, critical for CNS-targeting agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine?
- Methodology : The synthesis of triazolopyrimidine derivatives typically involves cyclization of precursors such as 3-aminotriazoles with β-oxo esters or ketones. For example, β-oxo esters react with 3-aminotriazoles in dimethylformamide (DMF) under reflux to form the triazolopyrimidine core . For the pyridinyl substituent, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may be employed. Reaction optimization should focus on solvent selection (e.g., DMF or ethanol), temperature (80–120°C), and catalysts (e.g., Pd for coupling reactions) .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization is achieved via slow evaporation of methanol or DCM/hexane mixtures. Data collection using Bruker APEX2 or similar diffractometers, with refinement via SHELXL/SHELXS97 software, provides bond lengths, angles, and packing diagrams. For example, analogous compounds (e.g., N-(4-chlorophenyl)-5,7-dimethyl derivatives) show planar triazolopyrimidine cores with intermolecular hydrogen bonds stabilizing the lattice .
Q. What spectroscopic techniques are critical for structural validation?
- Methodology :
- 1H/13C NMR : Confirm substituent integration and coupling patterns. For example, pyridinyl protons appear as distinct doublets (δ 8.5–9.0 ppm), while triazole protons resonate near δ 8.2–8.5 ppm .
- IR : Detect NH stretching (~3400 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C10H8N6 requires m/z 237.0841) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of triazolopyrimidine ring formation?
- Analysis : Regioselectivity depends on precursor substitution patterns. For example, β-oxo esters with electron-withdrawing groups favor cyclization at the α-position. Solvent polarity (e.g., DMF vs. ethanol) and temperature (higher temps favor kinetic products) also modulate outcomes. Computational studies (DFT) can predict transition-state energies for competing pathways .
Q. What strategies improve synthetic yields in multi-step protocols?
- Optimization :
- Stepwise purification : Intermediate isolation via column chromatography (silica gel, ethyl acetate/hexane) reduces side products.
- Catalyst screening : PdCl2(PPh3)2 enhances coupling efficiency in Suzuki reactions .
- Yield data : For analogous compounds, yields range from 45% (unoptimized) to 85% (optimized) depending on step .
Q. What biological targets are plausible for this compound based on structural analogs?
- Mechanistic Insights : Pyridinyl-triazolopyrimidines often target kinases or adenosine receptors. For example, trifluoromethyl-substituted analogs inhibit A2A receptors (IC50 ~10 nM) via π-π stacking with Phe168 residues. Docking studies (AutoDock Vina) predict binding affinity and guide SAR .
Q. How can contradictions in bioactivity data across studies be resolved?
- Case Study : Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using positive controls (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR vs. enzymatic activity). Meta-analysis of PubChem datasets (AID 1259365) highlights reproducibility issues .
Q. What computational tools predict ADMET properties for this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
